

Chemical structure and properties of KRAS inhibitor-16

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Compound of Interest		
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An In-Depth Technical Guide to KRAS Inhibitor-16

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **KRAS inhibitor-16**, a potent covalent inhibitor of the KRAS G12C mutant protein. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and lung cancers. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] Mutations in KRAS, particularly at codon 12, impair its GTPase activity, leading to a constitutively active state and uncontrolled cell growth.[2] The KRAS G12C mutation, where glycine is replaced by cysteine at position 12, has been a key target for the development of covalent inhibitors that specifically bind to the mutant cysteine residue.[1][3] KRAS inhibitor-16 (also known as compound 3-11) has emerged as a potent inhibitor of this specific mutant.[4]

Chemical Structure and Properties



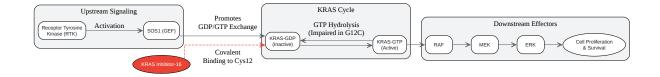
The precise chemical structure of **KRAS inhibitor-16** is detailed in the patent literature. While a visual representation is not publicly available in the provided search results, its identity is linked to "compound 3-11" from patent US20180334454A1.[4]

Table 1: Physicochemical and Pharmacological Properties of KRAS Inhibitor-16

Property	Value	Cell Lines	Reference
Target	KRAS G12C	-	[4]
IC50 (KRAS G12C)	0.457 μΜ	-	[4]
IC50 (p-ERK inhibition)	3.06 μΜ	MIA PaCa-2	[4]
IC50 (p-ERK inhibition)	11.1 μΜ	A549	[4]

Mechanism of Action

KRAS inhibitor-16 is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant.[4] By forming an irreversible covalent bond with Cys12, the inhibitor locks the KRAS protein in an inactive, GDP-bound conformation.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the aberrant signaling cascade that drives tumor growth. The inhibition of downstream signaling is evidenced by the reduction of phosphorylated ERK (p-ERK) levels in cancer cell lines.[4]



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Figure 1: Simplified KRAS signaling pathway and the mechanism of action of **KRAS Inhibitor- 16**.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **KRAS inhibitor-16** are proprietary and not fully disclosed in the public domain. However, based on standard methodologies in the field of KRAS inhibitor development, the following outlines generalized procedures for key experiments.

General Protocol for Biochemical KRAS G12C Inhibition Assay

A biochemical assay is typically employed to determine the half-maximal inhibitory concentration (IC50) of a compound against the target protein.

- Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified.
- Nucleotide Loading: The purified KRAS G12C protein is loaded with a fluorescent GDP analog, such as mant-GDP.
- Inhibitor Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations
 of KRAS inhibitor-16 for a defined period to allow for covalent bond formation.
- Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition
 of a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of a nonfluorescent GTP analog.
- Fluorescence Measurement: The rate of nucleotide exchange is monitored by the decrease in fluorescence as the fluorescent GDP analog is displaced.
- Data Analysis: The IC50 value is calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

General Protocol for Cellular p-ERK Inhibition Assay



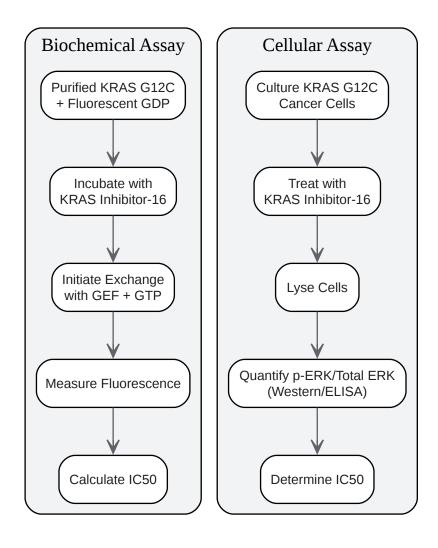




This assay measures the ability of the inhibitor to block the downstream signaling of KRAS in a cellular context.

- Cell Culture: Cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, A549) are cultured under standard conditions.
- Compound Treatment: Cells are treated with a range of concentrations of **KRAS inhibitor- 16** for a specified duration.
- Cell Lysis: Following treatment, cells are lysed to extract total protein.
- Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using either Western blotting with specific antibodies or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.





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Figure 2: Generalized experimental workflow for evaluating a KRAS G12C inhibitor.

Synthesis

The synthesis of KRAS inhibitors often involves multi-step chemical reactions. While the specific synthetic route for **KRAS inhibitor-16** is not publicly detailed, the synthesis of similar KRAS G12C inhibitors typically involves the construction of a core scaffold followed by the introduction of functional groups that interact with the switch II pocket of the KRAS protein and a reactive warhead, such as an acrylamide, to form the covalent bond with Cys12.[6][7][8]

Conclusion



KRAS inhibitor-16 is a potent and specific covalent inhibitor of the KRAS G12C oncoprotein.

[4] Its ability to inhibit KRAS G12C and downstream p-ERK signaling in cancer cell lines highlights its potential as a therapeutic agent for KRAS G12C-mutated cancers.

[4] Further research and development will be necessary to fully elucidate its pharmacokinetic properties, in vivo efficacy, and safety profile to determine its clinical utility. The successful development of other KRAS G12C inhibitors that have received regulatory approval underscores the promise of this therapeutic strategy.

[9][10]

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